molecular formula C40H49N4O7P B055474 5-Methyl-2'-deoxyzebularine cep CAS No. 125258-62-0

5-Methyl-2'-deoxyzebularine cep

Cat. No.: B055474
CAS No.: 125258-62-0
M. Wt: 728.8 g/mol
InChI Key: IVZVCEADSAZPGG-VAVRNPHNSA-N
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Description

5-Methyl-2’-deoxyzebularine cep is a modified nucleoside analogue of zebularine. It is known for its intrinsic fluorescence and its ability to probe the initiation of cellular DNA repair processes. This compound is particularly significant in the field of nucleic acid chemistry due to its unique properties and applications in scientific research .

Scientific Research Applications

Mechanism of Action

Target of Action

It is a 2’-deoxynucleoside analogue of zebularine , which is known to act as a DNA demethylase inhibitor and a cytidine deaminase inhibitor . Therefore, it is plausible that 5-Methyl-2/'-deoxyzebularine cep may have similar targets.

Mode of Action

Given its structural similarity to zebularine, it may also act as a dna demethylase inhibitor and a cytidine deaminase inhibitor . This suggests that it could interact with its targets by inhibiting their enzymatic activity, thereby affecting DNA methylation and cytidine deamination processes.

Biochemical Pathways

Based on its potential role as a dna demethylase inhibitor and a cytidine deaminase inhibitor , it can be inferred that it may affect pathways related to DNA methylation and cytidine deamination. These processes are crucial for gene expression regulation and nucleotide metabolism, respectively.

Result of Action

As a potential dna demethylase inhibitor and cytidine deaminase inhibitor , it may lead to changes in DNA methylation patterns and cytidine metabolism, which could in turn affect gene expression and nucleotide metabolism at the molecular and cellular levels.

Preparation Methods

The synthesis of 5-Methyl-2’-deoxyzebularine cep involves several steps. The compound is typically prepared by modifying zebularine, a cytidine analogue. The synthetic route includes the protection of the nucleoside, followed by methylation and subsequent deprotection. The reaction conditions often involve the use of anhydrous acetonitrile as a diluent and ammonium hydroxide for deprotection . Industrial production methods are similar but scaled up to meet the demand for research and commercial applications.

Chemical Reactions Analysis

5-Methyl-2’-deoxyzebularine cep undergoes various chemical reactions, including:

Comparison with Similar Compounds

5-Methyl-2’-deoxyzebularine cep is unique compared to other similar compounds due to its intrinsic fluorescence and its dual role as a DNA demethylase and cytidine deaminase inhibitor. Similar compounds include:

Properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49N4O7P/c1-28(2)44(29(3)4)52(49-23-11-22-41)51-36-24-38(43-26-30(5)25-42-39(43)45)50-37(36)27-48-40(31-12-9-8-10-13-31,32-14-18-34(46-6)19-15-32)33-16-20-35(47-7)21-17-33/h8-10,12-21,25-26,28-29,36-38H,11,23-24,27H2,1-7H3/t36-,37+,38+,52?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZVCEADSAZPGG-VAVRNPHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49N4O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801099595
Record name 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-β-D-erythro-pentofuranosyl]-5-methyl-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125258-62-0
Record name 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-β-D-erythro-pentofuranosyl]-5-methyl-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125258-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-β-D-erythro-pentofuranosyl]-5-methyl-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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